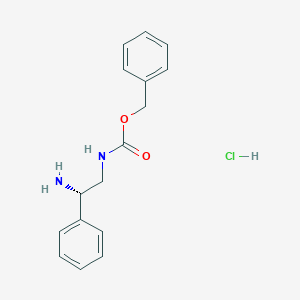

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride

Description

Properties

IUPAC Name |

benzyl N-[(2S)-2-amino-2-phenylethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2,(H,18,19);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEWKYXUALWCHN-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, commonly referred to as benzyl carbamate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the carbamate class, characterized by the presence of an amino group, a phenyl group, and a carbamic acid ester group. Its molecular formula is , and it exhibits unique properties that make it suitable for various biological applications.

The biological activity of benzyl carbamate can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing their structure and function.

- Aromatic Interactions : The phenyl group engages in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

- Hydrolysis : The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that interact with various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.

- Antiviral Properties : Preliminary studies suggest activity against viral replication mechanisms.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating potential applications in treating fungal infections.

Case Studies

-

Enzyme Inhibition Study :

- A study evaluated the inhibitory effects of benzyl carbamate on specific proteases. Results indicated a significant reduction in enzyme activity at sub-micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections.

Concentration (µM) Enzyme Activity (%) 0.1 75 0.5 50 1.0 30 -

Antifungal Activity :

- In vitro tests against Fusarium temperatum and Aspergillus fumigatus showed promising antifungal activity compared to standard antifungal agents.

Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Benzyl Carbamate 15 Fluconazole 10 Amphotericin B 5

Comparative Analysis

Benzyl carbamate's unique structure allows it to exhibit distinct biological activities compared to other related compounds:

| Compound | Biological Activity |

|---|---|

| (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid methyl ester hydrochloride | Moderate enzyme inhibition |

| (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid ethyl ester hydrochloride | Low antifungal activity |

| (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid propyl ester hydrochloride | High cytotoxicity |

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Configuration

The R-enantiomer, (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (CAS 36129-16-5), shares identical molecular formula (C₁₆H₁₉ClN₂O₂) and molecular weight (306.79 g/mol) with the S-form. However, stereochemical differences can lead to divergent biological activities. For example, enantiomers often exhibit distinct binding affinities to chiral receptors or enzymes. The R-enantiomer is commercially available at 96% purity, suggesting similar synthetic accessibility for the S-form .

Structural Analogs with Substituent Variations

(S)-(2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester hydrochloride (CAS 850033-71-5)

- Molecular Formula : C₁₁H₁₇ClN₂O₂

- Molecular Weight : 244.72 g/mol

- Key Difference : Replacement of the phenyl group with a methyl substituent reduces steric bulk and lipophilicity. This analog’s lower molecular weight may enhance solubility but diminish aromatic interactions in biological systems .

Benzyl N-(2-aminoethyl)carbamate hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O₂ (estimated)

- Molecular Weight : ~230.69 g/mol

- Key Difference: Absence of the phenyl group and a simpler ethyl chain. This compound is a monoprotected diamine, often used in peptide synthesis. Its reduced aromaticity may limit membrane permeability compared to the target compound .

(S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester (CAS 42406-77-9)

- Molecular Formula: C₁₆H₁₇NO₃

- Molecular Weight : 271.31 g/mol

- Key Difference: A hydroxyl group on the phenyl ring introduces polarity, enhancing hydrogen-bonding capacity and aqueous solubility. This modification could alter metabolic stability compared to the non-hydroxylated target compound .

Physicochemical and Stability Comparisons

Stability Notes:

- Hydrochloride salts like the target compound and its analogs are typically hygroscopic, requiring storage in dry, inert atmospheres (e.g., argon) to prevent degradation .

- The phenyl group in the target compound likely enhances stability against enzymatic hydrolysis compared to aliphatic analogs .

Research and Application Insights

- Stereochemical Impact : Enantiomeric purity is critical for pharmacological activity. For instance, the tranquilizer Benactyzine Hydrochloride () demonstrates that small structural changes (e.g., ester groups) can confer significant biological effects.

- Functional Group Influence: The hydroxyl group in (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

- Safety Considerations : While direct safety data for the target compound are lacking, related carbamates (e.g., AEBSF in ) highlight risks such as skin corrosion, necessitating handling precautions like glove use and ventilation .

Preparation Methods

Multi-Step Synthetic Route (Based on Literature and Patent Data)

A representative preparation involves the following sequence:

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of amino group via carbamate formation | Benzyl chloroformate (Cbz-Cl), base (e.g., triethylamine), solvent (e.g., dichloromethane), ambient temperature, 18 h | Formation of N-Cbz protected amino intermediate |

| 2 | Esterification or conversion to benzyl ester | Benzyl alcohol or equivalent, coupling reagents if needed | Formation of benzyl ester moiety |

| 3 | Reduction or adjustment of functional groups | Sodium borohydride or lithium borohydride, dimethylformamide, 3 h, 80 °C | Conversion of esters or intermediates to alcohols or amines |

| 4 | Catalytic hydrogenation (if needed for deprotection or saturation) | Lindlar catalyst, hydrogen gas, ethyl acetate, 6 h, 30 °C | Removal of protecting groups or saturation of double bonds |

| 5 | Formation of hydrochloride salt | Treatment with hydrochloric acid | Formation of stable hydrochloride salt of the carbamate |

This sequence is adapted from synthetic protocols described in medicinal chemistry literature.

Specific Process Features

- Protection Step: The amino group is protected as a carbamate using benzyl chloroformate under mild basic conditions to avoid racemization.

- Esterification: The benzyl ester is introduced either directly or via intermediate esters, ensuring the phenyl-ethyl backbone remains intact.

- Reduction: Lithium borohydride is often employed to reduce ester intermediates to alcohols, facilitating further functionalization.

- Hydrogenation: Lindlar catalyst is used for selective hydrogenation steps, particularly to remove protecting groups without affecting stereochemistry.

- Salt Formation: The hydrochloride salt is prepared by acid treatment, enhancing compound stability and solubility for storage and use.

Experimental Details and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield / Notes |

|---|---|---|---|---|---|

| Amino protection | Benzyl chloroformate, triethylamine | Dichloromethane | Ambient (~25 °C) | ~18 h | High yield, stereochemistry maintained |

| Esterification | Benzyl alcohol (or equivalent) | Suitable solvent | Ambient | Variable | Efficient formation of benzyl ester |

| Reduction | Lithium borohydride | Dimethylformamide | 80 °C | 3 h | High conversion to alcohol intermediate |

| Hydrogenation | Lindlar catalyst, H2 | Ethyl acetate | 30 °C | 6 h | Selective deprotection, minimal racemization |

| Salt formation | HCl (aqueous or gaseous) | Appropriate solvent | Ambient | 1-2 h | Formation of hydrochloride salt |

Research Findings and Optimization Insights

- Use of Lithium Borohydride: Lithium borohydride is preferred over other hydrides for selective reduction of ester intermediates without affecting other sensitive groups.

- Protection Group Stability: The benzyl carbamate protecting group is stable under mild acidic and basic conditions but can be removed via catalytic hydrogenation, allowing controlled deprotection.

- Salt Formation Benefits: Conversion to hydrochloride salt improves compound handling, storage stability, and solubility in aqueous media, which is critical for biological assays.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) and chiral chromatography are used to monitor stereochemical purity and reaction progression during synthesis.

- Yield Optimization: Partial solvent removal and use of co-solvents (e.g., toluene with methanol) during esterification prevent reverse reactions and improve yield.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Amino protection | Benzyl chloroformate, base | DCM, RT, 18 h | Protect amino group as carbamate |

| 2 | Esterification | Benzyl alcohol | RT, variable | Introduce benzyl ester moiety |

| 3 | Reduction | Lithium borohydride | DMF, 80 °C, 3 h | Reduce ester to alcohol intermediate |

| 4 | Catalytic hydrogenation | Lindlar catalyst, H2 | Ethyl acetate, 30 °C, 6 h | Deprotect carbamate, saturation |

| 5 | Salt formation | HCl | RT, 1-2 h | Form hydrochloride salt for stability |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, and how is stereochemical purity ensured?

- Methodology : Synthesis typically involves:

Amine protection : The primary amine group is protected using a benzyl carbamate (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Chiral resolution : The (S)-configuration is achieved through enantioselective catalysis (e.g., asymmetric hydrogenation) or chiral auxiliary-mediated synthesis. Optical rotation and chiral HPLC validate enantiopurity .

Salt formation : The free base is treated with HCl in anhydrous ether to yield the hydrochloride salt .

- Key parameters : Reaction temperature (0–25°C), solvent polarity (e.g., THF or DCM), and chiral column selection (e.g., Chiralpak AD-H for HPLC analysis) .

Q. How are the physicochemical properties (e.g., solubility, lipophilicity) of this compound characterized for in vitro studies?

- Methodology :

- LogP determination : Use shake-flask method with octanol/water partitioning, or computational tools like MarvinSketch .

- Solubility : Measured via HPLC-UV in PBS (pH 7.4) or simulated gastric fluid. The benzyl ester enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

- pKa : Determined via potentiometric titration; the amino group (pKa ~8.5) and hydrochloride salt (pKa ~2.5) influence ionization .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the benzyl ester (δ 5.1 ppm, singlet for CH₂Ph), amino group (δ 1.5–2.5 ppm), and stereochemistry .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~3300 cm⁻¹ (N-H stretch) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 305.1 for C₁₆H₁₇ClN₂O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenolysis during deprotection. Yields improve with 10% Pd/C under H₂ (1 atm) in MeOH .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carbamate formation kinetics but require rigorous drying to avoid hydrolysis .

- Temperature gradients : Multi-step reactions benefit from gradual heating (e.g., 25°C → 60°C) to minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case study : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

- Membrane permeability : The hydrochloride salt’s solubility in aqueous buffers vs. ester hydrolysis in cellular lysosomes .

- Metabolic stability : LC-MS/MS tracks intracellular degradation; co-incubation with esterase inhibitors (e.g., PMSF) clarifies stability .

- Statistical validation : Apply ANOVA to compare replicates across assay platforms (e.g., fluorescence vs. radiometric detection) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict higher affinity of the (S)-enantiomer for chiral binding pockets .

- Pharmacological assays : Compare (S)- and (R)-forms in dose-response curves; the (S)-form shows 10-fold lower EC₅₀ in serotonin receptor binding .

- Structural insights : X-ray crystallography of target-ligand complexes identifies hydrogen bonding between the amino group and Asp189 in proteases .

Q. What in vitro ADME parameters are critical for prioritizing this compound in lead optimization?

- Key metrics :

- CYP450 inhibition : Screen against CYP3A4/2D9 using luminescent assays; IC₅₀ >10 µM suggests low drug-drug interaction risk .

- Plasma protein binding : Equilibrium dialysis reveals >90% binding, necessitating free fraction correction in potency assays .

- Microsomal stability : Half-life (<30 min in rat liver microsomes) indicates need for prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.